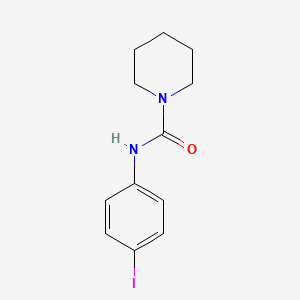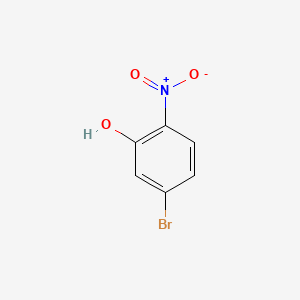![molecular formula C15H11Cl3OS B2992072 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone CAS No. 882749-37-3](/img/structure/B2992072.png)
3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone” is a rare and unique chemical . It has a linear formula of C15H11Cl3OS and a molecular weight of 345.677 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone” are not provided in the search results. This includes information such as its melting point, boiling point, density, and solubility .Scientific Research Applications
Organic Synthesis and Material Science
Synthesis and Crystal Structure Analysis : Research has demonstrated the synthesis of novel sulfur-containing compounds, highlighting methodologies that could potentially be applied to or derived from compounds similar to "3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone". These studies focus on the synthesis, crystal structure determination, and analysis of physical properties, providing a foundation for understanding the molecular and crystallographic characteristics of such compounds (F. Feng, 2013).
Material Properties and Applications : Investigations into the properties of aromatic polyimides derived from thiophenyl-substituted benzidines have revealed materials with high refractive indices and small birefringences. This research suggests potential applications in optoelectronic devices and materials science, where specific optical properties are crucial (P. Tapaswi et al., 2015).
Molecular Interactions and Mechanisms
Chemiluminescence and Oxidation Mechanisms : Studies on the chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds upon oxidation provide insights into the reactivity and potential applications of sulfur-containing organic molecules in analytical chemistry. These findings could inform research into novel chemiluminescent probes or materials (N. Watanabe et al., 2010).
Electron Transport in Polymeric Materials : The electronic transport mechanism in thin films of poly(azomethine sulfone)s has been explored, indicating that sulfur-containing polymers can exhibit semiconducting properties. This research has implications for the development of new electronic materials and devices (G. Rusu et al., 2007).
Catalysis and Chemical Reactions
- Catalysis for Synthesis Reactions : Research on the use of sulfuric acid derivatives as recyclable catalysts for condensation reactions and other organic transformations highlights the role of sulfur-containing compounds in facilitating efficient and environmentally friendly chemical syntheses (S. Tayebi et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3OS/c16-11-2-4-12(5-3-11)20-8-7-15(19)10-1-6-13(17)14(18)9-10/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAHKKXXRVYKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

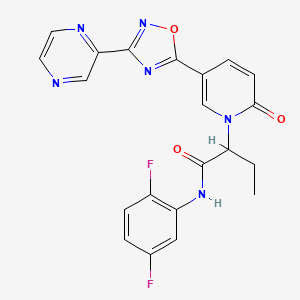

![4-[4-Chloro-5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide](/img/structure/B2991994.png)
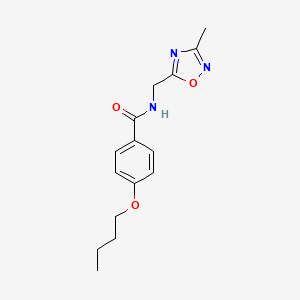
![2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2991997.png)
![5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2992000.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2992002.png)
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2992003.png)
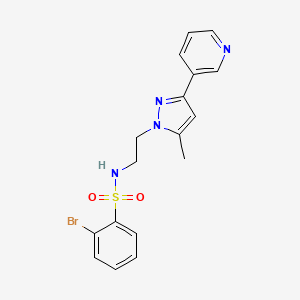
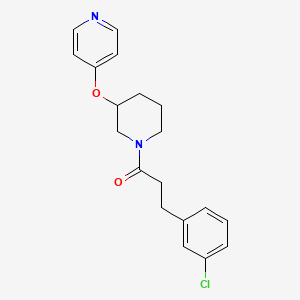
![6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2992007.png)

